molecular formula C10H9NO B3350482 m-Methoxycinnamonitrile CAS No. 28446-69-7

m-Methoxycinnamonitrile

Cat. No. B3350482
M. Wt: 159.18 g/mol
InChI Key: CDGKYGSIBOJVCY-HWKANZROSA-N
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Patent
US04335054

Procedure details

The procedure described in Example 1 is repeated, except that 17.05 g (0.1 mol) of 3-methoxybenzoyl chloride, 6.63 g (0.125 mol) of acrylonitrile, 12.96 g (0.1 mol) of ethyldiisopropylamine, 0.1773 g (0.001 mol) of palladium chloride and 50 ml of cyclohexanone, as the solvent, are used. After a reaction time of 13 hours at 120° C, 1 g (0.0063 mol) of 3-methoxycinnamonitrile are obtained, corresponding to a yield of 6.3% of theory; boiling point 159°-166° C./19×102Pa.
Quantity
17.05 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
12.96 g
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=O.[C:12](#[N:15])[CH:13]=C.C(N(C(C)C)C(C)C)C>[Pd](Cl)Cl.C1(=O)CCCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH:6]=[CH:13][C:12]#[N:15]

Inputs

Step One
Name
Quantity
17.05 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
6.63 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
12.96 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0063 mol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 6.3%
YIELD: CALCULATEDPERCENTYIELD 6.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335054

Procedure details

The procedure described in Example 1 is repeated, except that 17.05 g (0.1 mol) of 3-methoxybenzoyl chloride, 6.63 g (0.125 mol) of acrylonitrile, 12.96 g (0.1 mol) of ethyldiisopropylamine, 0.1773 g (0.001 mol) of palladium chloride and 50 ml of cyclohexanone, as the solvent, are used. After a reaction time of 13 hours at 120° C, 1 g (0.0063 mol) of 3-methoxycinnamonitrile are obtained, corresponding to a yield of 6.3% of theory; boiling point 159°-166° C./19×102Pa.
Quantity
17.05 g
Type
reactant
Reaction Step One
Quantity
6.63 g
Type
reactant
Reaction Step Two
Quantity
12.96 g
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=O.[C:12](#[N:15])[CH:13]=C.C(N(C(C)C)C(C)C)C>[Pd](Cl)Cl.C1(=O)CCCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH:6]=[CH:13][C:12]#[N:15]

Inputs

Step One
Name
Quantity
17.05 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Step Two
Name
Quantity
6.63 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
12.96 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Four
Name
palladium chloride
Quantity
0.1773 g
Type
catalyst
Smiles
[Pd](Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0063 mol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 6.3%
YIELD: CALCULATEDPERCENTYIELD 6.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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